N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
Description
Structural Elucidation and Molecular Characterization of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
IUPAC Nomenclature and Systematic Identification
The compound this compound represents a systematically named organic molecule according to International Union of Pure and Applied Chemistry nomenclature conventions. The official designation reflects the presence of a primary aromatic amine substituent at the para position relative to the amide nitrogen attachment point, with a chlorine substituent at the ortho position of the benzene ring. The acetamide portion contains an ethoxy group (-OCH2CH3) attached to the alpha carbon adjacent to the carbonyl functionality.
The compound is registered under Chemical Abstracts Service number 954577-98-1, providing unambiguous identification within chemical databases and literature. Alternative systematic nomenclature includes "Acetamide, N-(4-amino-2-chlorophenyl)-2-ethoxy-" as documented in chemical registry systems. The molecular descriptor language representation utilizes the Simplified Molecular Input Line Entry System notation: O=C(NC1=CC=C(N)C=C1Cl)COCC, which provides a linear textual description of the molecular connectivity.
The International Chemical Identifier representation provides standardized molecular structure encoding through the string InChI=1S/C10H13ClN2O2/c1-2-15-6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14). The corresponding International Chemical Identifier Key YJVBSZTXMQKJET-UHFFFAOYSA-N serves as a fixed-length hash representation enabling rapid database searching and molecular identification.
Crystallographic Analysis and Three-Dimensional Conformational Studies
The molecular formula C10H13ClN2O2 indicates a moderate-sized organic molecule with multiple rotatable bonds contributing to conformational flexibility. The molecular weight of 228.68 grams per mole positions this compound within typical ranges for pharmaceutical intermediates and bioactive small molecules. Crystallographic studies would reveal important structural parameters including bond lengths, bond angles, and intermolecular packing arrangements within the solid state.
The presence of hydrogen bond donors (primary amine and secondary amide) and acceptors (carbonyl oxygen and ether oxygen) suggests potential for extensive intermolecular hydrogen bonding networks in crystalline phases. The chlorine substituent provides additional opportunities for halogen bonding interactions that influence crystal packing arrangements. Three-dimensional conformational analysis reveals that the ethoxy side chain exhibits significant rotational freedom around the carbon-oxygen and carbon-carbon bonds.
Computational modeling indicates that the molecule adopts preferred conformations minimizing steric hindrance between the chlorine substituent and the ethoxy group while maintaining optimal hydrogen bonding geometry. The aromatic ring system remains planar, with the acetamide group capable of rotating around the carbon-nitrogen bond connecting it to the benzene ring. These conformational features directly impact the molecule's physical properties and potential biological activities.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Interpretation
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns for each hydrogen environment within the molecule. The aromatic region exhibits signals corresponding to the three aromatic protons on the substituted benzene ring, with characteristic coupling patterns reflecting the substitution pattern.
The primary amine protons appear as a broad singlet in the aliphatic region, typically observable around 4-6 parts per million depending on solvent and temperature conditions. The amide proton displays characteristic downfield chemical shift due to the electron-withdrawing nature of the carbonyl group and potential hydrogen bonding interactions. The ethoxy substituent contributes two distinct multiplets: a triplet for the methyl group and a quartet for the methylene group, exhibiting characteristic ethyl coupling patterns.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinctive carbonyl, aromatic, and aliphatic carbon resonances. The carbonyl carbon appears significantly downfield around 170 parts per million, while aromatic carbons exhibit characteristic patterns in the 110-150 parts per million region. The ethoxy carbons appear in the aliphatic region with chemical shifts reflecting their electronic environments.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (parts per million) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic Protons | 6.5-7.5 | Multiple | Benzene Ring |
| Amide Proton | 8-10 | Broad Singlet | NH-CO |
| Ethoxy Methylene | 3.5-4.5 | Quartet | OCH2 |
| Ethoxy Methyl | 1.0-1.5 | Triplet | CH3 |
| Carbonyl Carbon | 165-175 | Singlet | C=O |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the molecular weight of the intact compound. Electron impact ionization generates reproducible fragmentation patterns that provide structural confirmation through predictable bond cleavage mechanisms.
Primary fragmentation typically occurs through loss of the ethoxy group, generating a fragment at mass-to-charge ratio 183 corresponding to the N-(4-amino-2-chlorophenyl)acetamide core structure. Secondary fragmentation involves loss of the acetamide side chain, producing the 4-amino-2-chloroaniline fragment at mass-to-charge ratio 141. Additional characteristic fragments arise from aromatic ring cleavage and rearrangement processes.
Electrospray ionization mass spectrometry provides gentler ionization conditions, typically yielding protonated molecular ions [M+H]+ at mass-to-charge ratio 229. This technique proves particularly valuable for molecular weight determination and purity assessment. Tandem mass spectrometry experiments enable detailed structural confirmation through controlled fragmentation of selected precursor ions.
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic vibrational modes corresponding to specific functional groups within the molecule. The primary amine functionality exhibits distinctive N-H stretching vibrations in the 3300-3500 wavenumber region, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes. The aromatic C-H stretching modes appear around 3000-3100 wavenumbers, while aliphatic C-H stretching occurs in the 2800-3000 wavenumber range.
The amide carbonyl group produces an intense absorption band around 1650-1680 wavenumbers, characteristic of secondary amides. This carbonyl stretching frequency provides important information about hydrogen bonding and electronic effects within the molecule. The C-O stretching vibrations from the ether linkage appear in the 1000-1300 wavenumber range, overlapping with other single bond stretching modes in the molecular fingerprint region.
Aromatic C=C stretching vibrations contribute to the 1400-1600 wavenumber region, while out-of-plane aromatic C-H bending modes provide characteristic patterns in the 650-900 wavenumber range that reflect the substitution pattern of the benzene ring. The C-Cl stretching vibration appears below 800 wavenumbers, contributing to the fingerprint region complexity.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| Primary Amine N-H | 3300-3500 | Strong | Stretching |
| Aromatic C-H | 3000-3100 | Medium | Stretching |
| Carbonyl C=O | 1650-1680 | Strong | Stretching |
| Aromatic C=C | 1400-1600 | Medium | Stretching |
| Ether C-O | 1000-1300 | Strong | Stretching |
Computational Chemistry Approaches
Density Functional Theory Simulations
Density Functional Theory calculations provide detailed electronic structure information and optimized molecular geometries for this compound. These quantum mechanical calculations reveal important structural parameters including bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular architecture. The optimized geometry indicates preferred conformations that minimize total electronic energy while accounting for steric and electronic interactions.
Electronic structure calculations using hybrid density functional methods provide insights into frontier molecular orbital properties, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. These orbital characteristics directly influence the molecule's chemical reactivity, electronic transitions, and potential intermolecular interactions. The electron density distribution reveals regions of high and low electron density that govern electrophilic and nucleophilic attack sites.
Vibrational frequency calculations complement experimental infrared spectroscopy by providing theoretical predictions of normal mode frequencies and intensities. These calculations enable assignment of experimental vibrational bands to specific molecular motions and identify characteristic vibrational patterns for functional groups within the molecule. The computed frequencies also confirm that optimized structures correspond to true energy minima rather than transition states.
Thermodynamic property calculations yield important parameters including standard enthalpies, entropies, and Gibbs free energies under standard conditions. These properties provide insights into molecular stability, conformational preferences, and potential reactivity patterns. The calculations also reveal rotational barriers around key bonds, indicating the energetic costs associated with conformational changes.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVBSZTXMQKJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257683 | |
| Record name | N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954577-98-1 | |
| Record name | N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954577-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of 4-Amino-2-chloroaniline with 2-Ethoxyacetyl Chloride
The most direct and commonly employed method involves the acylation of 4-amino-2-chlorophenyl amine with 2-ethoxyacetyl chloride. This reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the amide bond.
- Reagents: 4-Amino-2-chlorophenyl amine, 2-ethoxyacetyl chloride.
- Solvents: Aprotic solvents such as dichloromethane, toluene, or ethers are preferred to dissolve reactants and control reaction rate.
- Base: Organic bases like triethylamine or pyridine are used to neutralize the hydrochloric acid generated during acylation.
- Temperature: Typically maintained between 0°C to room temperature to control reaction kinetics and minimize side reactions.
- Time: Reaction times vary from 1 to 4 hours depending on scale and conditions.
- The lone pair on the amine nitrogen attacks the carbonyl carbon of the acyl chloride.
- Formation of a tetrahedral intermediate.
- Elimination of chloride ion and formation of the amide bond.
- Acid byproduct is scavenged by the base.
Alternative Synthetic Routes
While direct acylation is the primary method, alternative routes include:
Halogenation and Subsequent Substitution: Starting from 4-amino-2-chlorophenyl derivatives, halogenation or mesylation of ethoxyacetic acid derivatives followed by nucleophilic substitution with the amine can be employed. This method is more complex and less common for this specific compound but is used in related syntheses.
Use of Activated Esters or Anhydrides: Instead of acyl chlorides, activated esters or anhydrides of ethoxyacetic acid can be used to acylate the amine under milder conditions, reducing side reactions.
| Parameter | Typical Range/Choice | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene, Ether solvents | Aprotic solvents preferred for acylation |
| Base | Triethylamine, Pyridine | Neutralizes HCl, prevents side reactions |
| Temperature | 0°C to 25°C | Lower temperatures reduce byproducts |
| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |
| Molar Ratios | Amine:Acyl chloride = 1:1 to 1:1.2 | Slight excess of acyl chloride may improve yield |
- Extraction: Post-reaction mixture is typically washed with water and aqueous acid/base to remove inorganic salts and unreacted starting materials.
- Crystallization: The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Chromatography: In cases of impurities, column chromatography using silica gel may be employed.
- Drying: Final product is dried under vacuum to remove residual solvents.
- The acylation method yields N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide in moderate to high yields (typically 70-90%) depending on reaction conditions and purity of starting materials.
- Use of triethylamine as base and dichloromethane as solvent at 0-5°C optimizes yield and purity.
- Side reactions such as over-acylation or hydrolysis of acyl chloride can be minimized by controlling moisture and temperature.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting Material | 4-Amino-2-chlorophenyl amine | Commercially available or synthesized |
| Acylation | 2-Ethoxyacetyl chloride, triethylamine, DCM | Formation of amide bond |
| Temperature | 0-25°C | Controlled to minimize side reactions |
| Reaction Time | 1-4 hours | Monitored by TLC/HPLC |
| Work-up | Aqueous washes, extraction | Removal of salts and impurities |
| Purification | Recrystallization or chromatography | High purity product |
| Yield | 70-90% | Dependent on conditions |
The preparation of this compound is efficiently achieved through the acylation of 4-amino-2-chlorophenyl amine with 2-ethoxyacetyl chloride under controlled conditions using aprotic solvents and organic bases. Optimization of reaction parameters such as temperature, solvent, and base choice is critical to maximize yield and purity. Alternative synthetic routes exist but are less commonly applied for this compound. The described methods are supported by patent literature and chemical supplier data, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide has a molecular formula of CHClNO and a molecular weight of 227.69 g/mol. The compound features an amide functional group and an ethoxy side chain, which contribute to its reactivity and biological activity. The para-amino substitution on the phenyl ring enhances its potential for interaction with biological targets.
Drug Delivery Systems
This compound has been incorporated into stimuli-responsive drug delivery systems. It has been utilized in the synthesis of poly(N-(4-aminophenyl)methacrylamide)-carbon nano-onions (PAPMA-CNOs) and anilinated-poly(ether ether ketone) (AN-PEEK). These materials were assembled into multilayered thin films using layer-by-layer self-assembly techniques. The resulting films demonstrated pH-responsive drug release, with significant efficacy observed at varying pH levels:
| pH Level | Doxorubicin Release (%) |
|---|---|
| 4.5 | 99.2 |
| 6.5 | 59.3 |
The mechanical properties of these films were also notable, exhibiting tensile strength of 891.4 ± 8.2 MPa and Young’s modulus of 43.2 ± 1.1 GPa, indicating their robustness for practical applications in drug delivery.
Research has indicated that this compound may possess antimicrobial and anticancer properties. Its mechanism of action is believed to involve the formation of hydrogen bonds with biological molecules due to the presence of the amino group, while the ethoxyacetamide moiety interacts with hydrophobic regions, potentially influencing various biological pathways.
Material Science
In addition to its pharmaceutical applications, this compound is being explored for its role as a building block in the synthesis of more complex molecules and materials. Its unique structural features allow it to be integrated into new chemical processes aimed at developing innovative materials for industrial applications.
Case Study: Stimuli-Responsive Drug Delivery
A study investigated the use of this compound in creating multilayered thin films for drug delivery. Researchers synthesized composite films that exhibited controlled release characteristics based on environmental pH changes. The study highlighted the compound's effectiveness in enhancing drug release profiles, showcasing its potential for targeted therapy applications.
Case Study: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, leading to further investigations into its potential as a therapeutic agent in cancer treatment protocols.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
a. N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (Acta Cryst., 2011)
b. 2-Chloro-N-(4-fluorophenyl)acetamide (Acta Cryst., 2008)
- Structure : Simplifies the aromatic ring to 4-fluorophenyl with a chloroacetamide chain.
- Properties : Intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds contribute to a linear chain packing motif .
- Comparison: The 4-amino group in the target compound could enhance hydrogen-bonding capacity, improving solubility relative to non-amino analogs.
b. N-(2,4-Dichlorophenyl)acetamide (CAS 6975-29-7)
- Structure : Dichlorinated phenyl ring with a simple acetamide group.
- Similarity: Structural similarity score of 0.83 (CAS data), but lacks the amino and ethoxy groups .
- Comparison: The amino group in the target compound could enable additional hydrogen-bonding interactions, enhancing binding affinity in biological systems.
Comparative Data Table
Key Findings and Implications
- Bioactivity: The 4-amino-2-chlorophenyl group is a critical pharmacophore, with substituents on the acetamide chain (e.g., ethoxy, hydroxy, trifluoromethyl) modulating target affinity and selectivity .
- Solubility and Stability : Hydrogen-bonding interactions and steric effects from substituents like ethoxy or diphenyl groups influence crystallinity and solubility, impacting drug development .
- Synthetic Flexibility : Acetamide derivatives are more amenable to functionalization than pyridone or benzamide analogs, enabling tailored modifications for specific applications .
Biological Activity
N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Enhances hydrogen bonding capabilities.
- Chloro Group : May influence lipophilicity and biological interactions.
- Ethoxyacetamide Moiety : Provides hydrophobic interactions with biological targets.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes and Receptors : The amino group can form hydrogen bonds with enzyme active sites or receptor binding sites, potentially modulating their activity.
- Inhibition of Viral Replication : Preliminary studies suggest that derivatives of this compound may inhibit viral DNA replication processes, particularly against human adenoviruses (HAdV) .
Antiviral Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antiviral properties:
- Human Adenovirus (HAdV) : Analogues have shown sub-micromolar potency against HAdV with selectivity indexes greater than 100 compared to standard treatments like niclosamide. For instance, one derivative exhibited an IC50 value of 0.27 μM while maintaining low cytotoxicity (CC50 = 156.8 μM) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential:
- Broad-Spectrum Activity : Initial screenings indicate promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Potential
This compound has been explored for its anticancer properties:
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This includes the activation of caspases and inhibition of cell proliferation markers .
Case Studies and Research Findings
- Antiviral Efficacy Against HAdV :
-
Antimicrobial Screening :
- In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Studies :
Biological Activity Summary
| Property | Value/Description |
|---|---|
| Antiviral IC50 | 0.27 μM (against HAdV) |
| Antimicrobial Activity | Effective against multiple strains |
| Cytotoxicity (CC50) | 156.8 μM |
| Selectivity Index | >100 (compared to niclosamide) |
Comparison of Derivatives
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | 0.27 | 156.8 | >100 |
| Niclosamide | Variable | Variable | Baseline |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide, and how can purity be validated?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves reacting 4-amino-2-chloroaniline with 2-ethoxyacetyl chloride in dichloromethane (DCM) under anhydrous conditions, followed by neutralization with triethylamine (TEA) at 273 K to minimize side reactions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Crystallization from toluene or ethanol yields single crystals for structural confirmation via X-ray diffraction .
Q. How is the crystal structure of this compound determined, and what software is essential for refinement?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. SHELXL (via the SHELX suite) is used for refinement, leveraging least-squares minimization to optimize bond lengths, angles, and displacement parameters . Hydrogen bonding networks (e.g., N–H···O interactions) are mapped using Olex2 or ORTEP-3 for graphical representation . Intramolecular interactions, such as C–H···O, are critical for stabilizing the molecular conformation .
Advanced Research Questions
Q. How can discrepancies in hydrogen bonding patterns or dihedral angles between computational models and experimental data be resolved?
- Answer : Discrepancies often arise from solvent effects or dynamic conformations in solution versus the solid state. Validate computational models (e.g., DFT-optimized geometries) against experimental SC-XRD data. For example, dihedral angles between the acetamide group and aromatic rings (e.g., 10.8°–85.8° in related structures) should align within 5° of DFT predictions . If deviations exceed this threshold, reassess solvent inclusion in the model or consider polymorph screening. SHELXL’s TWIN and BASF commands can refine twinned or disordered crystals .
Q. What methodologies are recommended for studying the coordination chemistry of this compound with transition metals?
- Answer : The acetamide moiety acts as a bidentate ligand via its carbonyl oxygen and amine nitrogen. Titration experiments with metal salts (e.g., Fe(II)/Fe(III)) in DMSO or acetonitrile, monitored by UV-Vis and electron paramagnetic resonance (EPR) spectroscopy, reveal binding stoichiometry . Single-crystal studies of metal complexes require careful control of crystallization conditions (e.g., slow diffusion of hexane into DCM solutions) to avoid ligand decomposition.
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of the ethoxy group). Optimize reaction parameters:
- Use anhydrous solvents (e.g., DCM) and inert atmospheres.
- Employ coupling agents like DCC (dicyclohexylcarbodiimide) to activate the acyl chloride intermediate .
- Monitor reaction progress via thin-layer chromatography (TLC) to terminate before byproduct formation.
Data Analysis and Validation
Q. What statistical metrics should be reported to validate crystallographic refinements of this compound?
- Answer : Key metrics include:
- R-factor : ≤ 0.05 for high-resolution datasets (e.g., 0.047 in related structures) .
- wR2 : ≤ 0.15, weighted by inverse variance of observations .
- Goodness-of-fit (GoF) : ~1.0, indicating proper error modeling.
- Residual electron density : < ±0.3 eÅ⁻³.
Report Friedel pairs (e.g., 1668 pairs measured) to confirm absence of twinning .
Q. How do solvent polarity and crystallization temperature affect the polymorphic forms of this compound?
- Answer : Polar solvents (e.g., ethanol) favor hydrogen-bonded dimers, while nonpolar solvents (e.g., toluene) stabilize π-π stacking. For example, crystallization at 273 K from ethanol yields a monoclinic P2₁/c lattice with Z’=1, whereas toluene at 298 K produces triclinic P-1 with Z’=2 . Differential scanning calorimetry (DSC) identifies phase transitions between polymorphs.
Applications in Materials Science
Q. What role does this compound play in the synthesis of graphene-based nanocomposites?
- Answer : The amino and ethoxy groups facilitate covalent functionalization of graphene oxide (GO). In one protocol, the compound is grafted onto GO via diazonium coupling, followed by complexation with iron ions to form redox-active nanocomposites. These materials exhibit enhanced catalytic activity in oxygen reduction reactions (ORR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
